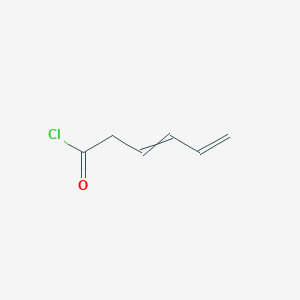

Hexa-3,5-dienoyl chloride

Description

Significance of Dienoyl Chlorides in Synthetic Organic Chemistry

Dienoyl chlorides are a class of organic compounds characterized by a six-carbon chain with two double bonds (a diene) and a reactive acyl chloride functional group (-COCl). vulcanchem.com This combination of features imparts a high degree of reactivity and versatility, making them important intermediates in organic synthesis. numberanalytics.comallen.in The acyl chloride group is a powerful acylating agent, readily reacting with nucleophiles to form a variety of derivatives such as esters and amides. numberanalytics.comallen.in

The conjugated diene system, a series of alternating double and single bonds, allows for participation in a range of pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for forming six-membered rings. The delocalization of π-electrons across the conjugated system influences the molecule's stability and directs the regioselectivity of chemical reactions. vulcanchem.com This dual reactivity makes dienoyl chlorides, including various isomers like hexa-2,4-dienoyl chloride, valuable precursors for synthesizing complex natural products and other biologically active molecules. rsc.orgmdpi.com

Overview of Hexa-3,5-dienoyl Chloride as a Versatile Building Block

This compound, with its terminal diene, is a particularly versatile building block in chemical synthesis. Its structure allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures. For instance, it has been utilized in the synthesis of perhydroisoquinolines through intramolecular Diels-Alder reactions. acs.orgacs.org This strategy is pivotal in the construction of the core structures of complex alkaloids like reserpine (B192253). acs.orgacs.org

The reactivity of the acyl chloride function allows for its conversion into a wide array of other functional groups. For example, reaction with an alcohol in the presence of a base can yield the corresponding ester, such as (E)-ethyl-hexa-3,5-dienoate. rsc.org This versatility makes this compound a key starting material for creating diverse molecular scaffolds.

Below is a table summarizing some of the key properties of a related isomer, (2E,4E)-Hexa-2,4-dienoyl chloride, which provides context for the general characteristics of hexadienoyl chlorides.

| Property | Value |

| IUPAC Name | (2E,4E)-2,4-hexadienoyl chloride |

| Molecular Formula | C6H7ClO |

| Molecular Weight | 130.57 g/mol |

| InChI Code | 1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3/b3-2+,5-4+ |

(Data for (2E,4E)-Hexa-2,4-dienoyl chloride) sigmaaldrich.cn

Historical Context of Hexadienoyl Systems in Chemical Synthesis

The study of conjugated systems like dienes has been a cornerstone of organic chemistry for over a century. The unique reactivity of these systems, particularly in cycloaddition reactions, has been exploited in a multitude of synthetic applications. The development of synthetic methodologies involving dienes has been crucial for the advancement of chemical synthesis, allowing for the efficient construction of cyclic and polycyclic compounds. mdpi.com

The synthesis of complex molecules often relies on the strategic use of robust and predictable reactions. The Diels-Alder reaction, a classic example, provides a powerful method for forming six-membered rings with a high degree of stereocontrol. The use of functionalized dienes, such as those derived from hexadienoyl systems, has expanded the scope of this reaction, enabling the synthesis of highly substituted and complex target molecules. acs.org The historical development of synthetic methods, from early work on peptide synthesis to the advent of "click chemistry," highlights the ongoing quest for efficient and selective chemical transformations, a field where versatile building blocks like hexadienoyl chlorides continue to play a vital role. trilinkbiotech.comwikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

73670-84-5 |

|---|---|

Molecular Formula |

C6H7ClO |

Molecular Weight |

130.57 g/mol |

IUPAC Name |

hexa-3,5-dienoyl chloride |

InChI |

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-4H,1,5H2 |

InChI Key |

DZAKSUJUIDXBPF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CCC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Hexa 3,5 Dienoyl Chloride and Its Precursors

Preparation of Hexa-3,5-dienoic Acid

The construction of the hexa-3,5-dienoic acid backbone can be approached through several distinct synthetic strategies.

Condensation reactions, which unite two molecules with the elimination of a smaller molecule like water, are a foundational method for forming carbon-carbon bonds. In the context of dienoic acid synthesis, aldol-type and Claisen-Schmidt condensations are particularly relevant.

One documented approach involves the condensation of crotonaldehyde (B89634) with malonic acid, often in the presence of a base catalyst, which leads to the formation of a hexa-2,4-dienoic acid isomer. smolecule.com Another example is the Claisen-Schmidt condensation between cinnamaldehyde (B126680) and pyruvic acid, which yields 2-oxo-6-phenylhexa-3,5-dienoic acid. More generally, aldol (B89426) condensations using unsaturated aldehydes, such as prop-2-enal, with enolates can produce 1,3-dienes after a subsequent dehydration step. thieme-connect.de These reactions can be performed in a single step under thermodynamic conditions or as a two-step process where the initial aldol adduct is isolated before elimination. thieme-connect.de

Table 1: Examples of Condensation Reactions for Dienic Acid Precursors

| Reactant 1 | Reactant 2 | Reaction Type | Product Example |

| Crotonaldehyde | Malonic Acid | Knoevenagel Condensation | (2E,4Z)-hexa-2,4-dienoic acid smolecule.com |

| Cinnamaldehyde | Pyruvic Acid | Claisen-Schmidt Condensation | 2-oxo-6-phenylhexa-3,5-dienoic acid |

| Prop-2-enal | Acetone (as lithium enolate) | Aldol Condensation | (3E)-hexa-3,5-dien-2-one thieme-connect.de |

Modern synthetic chemistry increasingly utilizes transition metals to catalyze challenging transformations with high selectivity. A notable development is the catalytic carboxylation of 1,4-diene derivatives with carbon dioxide (CO₂) to form hexa-3,5-dienoic acid derivatives. acs.orgsemanticscholar.org

This reaction has been successfully achieved using a cobalt complex with a Xantphos ligand. acs.org The process involves the catalytic carboxylation of the allylic C(sp³)–H bond of terminal alkenes. semanticscholar.orgmdpi.com This method demonstrates excellent regioselectivity, transforming a range of 1,4-dienes into the corresponding linear hexa-3,5-dienoic acid products in moderate to high yields. acs.orgmdpi.com A key advantage of this approach is its functional group tolerance, allowing the reaction to proceed without affecting other carbonyl groups like esters or amides within the substrate. acs.org

Table 2: Cobalt-Catalyzed Carboxylation of 1,4-Dienes

| Substrate | Reagent | Catalyst System | Product |

| 1,4-Diene derivatives | Carbon Dioxide (CO₂) | Co(acac)₂/Xantphos/AlMe₃/CsF | Hexa-3,5-dienoic acid derivatives semanticscholar.orgmdpi.com |

Carbonyl transposition refers to the migration of a carbonyl group within a molecule. A 1,2-carbonyl transposition of conjugated dienones provides a direct route to substituted hexa-3,5-dienoic acid esters. rsc.org

This one-step synthesis is conveniently carried out at room temperature using a combination of lead(IV) acetate (B1210297) and boron trifluoride–diethyl ether in a benzene (B151609) solvent. rsc.org The reaction effectively converts dienones into the corresponding methyl esters of hexa-3,5-dienoic acid, offering a strategic alternative for accessing these structures. researchgate.net

Transition Metal-Catalyzed Approaches to Hexa-3,5-dienoic Acid

Conversion of Hexa-3,5-dienoic Acid to Hexa-3,5-dienoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation that significantly increases the reactivity of the carbonyl group for subsequent reactions. chemguide.co.ukmasterorganicchemistry.com This is typically achieved by replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.

Phosphorus chlorides are potent reagents for converting carboxylic acids into acyl chlorides. youtube.com The two most common reagents for this purpose are phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). libretexts.orgchemguide.co.uk

Using Phosphorus(V) Chloride (PCl₅): PCl₅, a solid, reacts with carboxylic acids at room temperature. chemguide.co.ukchemguide.co.uk The reaction produces the desired acyl chloride along with phosphorus oxychloride (POCl₃) and fumes of hydrogen chloride (HCl) gas. chemguide.co.ukjove.com The acyl chloride can then be isolated from the liquid mixture by fractional distillation. chemguide.co.uk

General Reaction: RCOOH + PCl₅ → RCOCl + POCl₃ + HCl libretexts.org

Using Phosphorus(III) Chloride (PCl₃): PCl₃ is a liquid, and its reaction with carboxylic acids is less vigorous than that of PCl₅ as no HCl gas is evolved. chemguide.co.uk The products are the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org Fractional distillation is again used to separate the acyl chloride. libretexts.org

General Reaction: 3RCOOH + PCl₃ → 3RCOCl + H₃PO₃ libretexts.org

For thermally sensitive acyl chlorides, phosphorus pentachloride may be preferred due to its high reactivity, which can allow the reaction to proceed under mild conditions. youtube.com

Thionyl chloride (SOCl₂) is one of the most common and convenient reagents for synthesizing acyl chlorides from carboxylic acids. masterorganicchemistry.comorgoreview.com The primary advantage of this method is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases. chemguide.co.ukyoutube.com This simplifies the work-up procedure, as the gaseous by-products can be easily removed, leaving a purer acyl chloride product that can be further purified by distillation if necessary. chemguide.co.uk

The reaction mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, which, after a series of steps, results in a chlorosulfite intermediate. libretexts.org This intermediate contains a good leaving group, which is subsequently displaced by a chloride ion to form the final acyl chloride. jove.comorgoreview.com

General Reaction: RCOOH + SOCl₂ → RCOCl + SO₂ + HCl masterorganicchemistry.com

Table 3: Common Reagents for Converting Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | By-products | Key Features |

| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl | Solid reagent, vigorous reaction chemguide.co.ukchemguide.co.uk |

| Phosphorus(III) chloride | PCl₃ | H₃PO₃ | Liquid reagent, less vigorous reaction chemguide.co.uk |

| Thionyl chloride | SOCl₂ | SO₂, HCl | Gaseous by-products simplify purification chemguide.co.ukmasterorganicchemistry.com |

Catalytic Methods for this compound Synthesis

The synthesis of this compound from its corresponding carboxylic acid, hexa-3,5-dienoic acid, is a crucial step in its utilization as a chemical intermediate. The conversion of carboxylic acids to acyl chlorides is typically achieved using various chlorinating agents, and the efficiency of this transformation can be significantly enhanced through catalysis. Catalytic methods are preferred as they often proceed under milder conditions, offer better yields, and can be more selective compared to non-catalytic routes. jcsp.org.pklibretexts.org

Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). wikipedia.org The reactions are frequently catalyzed by N,N-dimethylformamide (DMF). jcsp.org.pkwikipedia.org In these reactions, the catalyst plays a pivotal role in activating the chlorinating agent. For instance, DMF reacts with oxalyl chloride to generate the Vilsmeier reagent, an electrophilic iminium species. wikipedia.org This intermediate then reacts with the carboxylic acid, leading to the formation of the acyl chloride and regenerating the DMF catalyst. wikipedia.org This catalytic cycle allows for the use of substoichiometric amounts of the activating agent, making the process more efficient and cost-effective. researchgate.net

Research has identified several specific catalytic systems for the synthesis of acyl chlorides from carboxylic acids. One efficient method involves the use of bis-(trichloromethyl) carbonate (BTC), also known as triphosgene, in the presence of a catalytic quantity of DMF. jcsp.org.pk This system has proven effective for converting various carboxylic acids into their corresponding acyl chlorides in moderate to good yields under relatively mild conditions. jcsp.org.pk Another documented catalytic approach employs phosphorus oxychloride (POCl₃) with DMF as the catalyst. google.com Studies optimizing this reaction have shown that the molar ratio of the carboxylic acid, phosphorus oxychloride, and DMF is a critical parameter for achieving high yields of the desired acyl chloride. google.com

Derivatization of this compound for Specific Syntheses

This compound is a reactive building block used in the synthesis of more complex molecules. Its conjugated diene system and reactive acyl chloride group allow for a variety of chemical transformations, including esterification and amidation, to produce specialized triene structures.

Synthesis of Hexa-3,5-dienoyl Esters

The reaction of this compound with alcohols, a process known as alcoholysis, yields hexa-3,5-dienoyl esters. This is a standard nucleophilic acyl substitution reaction where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion. libretexts.org This conversion is typically rapid and does not require a catalyst, although a non-nucleophilic base is often added to scavenge the HCl byproduct. libretexts.org

The resulting esters retain the conjugated diene structure and are valuable intermediates in their own right. For example, various substituted hexa-3,5-dienoic acid methyl esters have been prepared as intermediates for further synthetic applications. The synthesis of ethyl esters bearing additional functional groups, such as sulfinylamino substituents, demonstrates the utility of this class of compounds in creating complex molecular architectures. nih.gov These ester derivatives can be used in a range of subsequent reactions, including cycloadditions. rsc.orgrsc.org

Table 1: General Synthesis of Hexa-3,5-dienoyl Esters This table illustrates the general reaction for the synthesis of hexa-3,5-dienoyl esters from this compound and a generic alcohol (R-OH).

| Reactant 1 | Reactant 2 | Product | Byproduct |

| This compound | Alcohol (R-OH) | Hexa-3,5-dienoyl ester | Hydrogen Chloride (HCl) |

Preparation of Amino Acid-Derived Trienes Utilizing this compound

A significant application of this compound is in the synthesis of triene precursors derived from amino acids for use in substrate-controlled asymmetric Diels-Alder reactions. acs.orgacs.org In this methodology, the amino group of an amino acid derivative serves as a nucleophile that attacks the this compound. This acylation reaction forms a stable amide bond, thereby attaching the hexa-3,5-dienoyl moiety to the amino acid scaffold. acs.org

The process typically begins with an amino acid that has its carboxylic acid group protected (e.g., as an ester) and its amino group protected with a group like tert-butoxycarbonyl (Boc). acs.orgresearchgate.net The Boc protecting group is removed to liberate the free amine. acs.org This free amine is then acylated with this compound, often in the presence of a base to neutralize the HCl generated during the reaction, yielding the desired amino acid-derived triene. acs.orgacs.org

Research has demonstrated this approach using derivatives of L-phenylalanine and L-valine. acs.orgresearchgate.net The resulting N-acyl amino acid derivatives, which incorporate the hexa-3,5-diene system, are designed to undergo intramolecular or intermolecular Diels-Alder reactions, providing a powerful method for constructing complex cyclic compounds with high stereocontrol. acs.orgacs.org

Table 2: Synthesis of Amino Acid-Derived Trienes This table outlines the reactants involved in the synthesis of N-(hexa-3,5-dienoyl) amino acid derivatives.

| Acylating Agent | Amino Acid Derivative (Example) | Resulting Product Class |

| This compound | Free amine from L-Valine derivative | N-(Hexa-3,5-dienoyl)-L-valine derivative |

| This compound | Free amine from L-Phenylalanine derivative | N-(Hexa-3,5-dienoyl)-L-phenylalanine derivative |

Reaction Pathways and Mechanistic Investigations of Hexa 3,5 Dienoyl Chloride

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Derivatives of hexa-3,5-dienoyl chloride are versatile substrates for various cycloaddition reactions, including the Diels-Alder and hetero-Diels-Alder reactions, due to the presence of a conjugated diene system. These reactions allow for the stereocontrolled synthesis of complex six-membered rings.

Diels-Alder Cycloadditions Involving this compound Derivatives

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org The reactivity and stereoselectivity of Diels-Alder reactions involving this compound derivatives can be influenced by the nature of the substituents on both the diene and the dienophile.

The intramolecular Diels-Alder (IMDA) reaction of N-hexa-3,5-dienoyl systems provides an efficient pathway to synthesize fused heterocyclic structures, such as hexahydroisoquinolones and hexahydroisoindolones. acs.org In these reactions, the N-acyl group acts as the dienophile, and the hexa-3,5-dienoyl moiety serves as the diene.

For instance, the IMDA reaction of N-3,5-hexadienoyl ethyl acrylimidates is an effective method for creating cis-fused hexahydroisoquinolones. acs.org This approach has been utilized in the construction of the DE ring system of (±)-reserpine, demonstrating its utility in the synthesis of complex natural products. acs.org The reaction proceeds through a highly organized transition state, which controls the stereochemical outcome of the cycloadduct. The general scheme for this type of reaction is the thermal cyclization of a triene, leading to the formation of a bicyclic system. acs.org

A study on the thermolysis of 6-substituted-3,5-hexadienyl azidoformates also showcases an intramolecular cycloaddition, leading to fused 2-pyrrolines. acs.org These reactions highlight the versatility of the hexa-3,5-dienoyl framework in constructing various nitrogen-containing heterocyclic systems.

Asymmetric Diels-Alder reactions are crucial for the enantioselective synthesis of chiral molecules. In the context of hexa-3,5-dienoic acid derivatives, chirality can be introduced through the use of chiral auxiliaries attached to the dienophile or the diene.

One approach involves using a chiral template, such as a D-chiro-inositol derivative, to facilitate a regio-, diastereo-, and enantioselective cycloaddition between hexa-3,5-dienoic acid and cinnamic acid. researchgate.net Notably, the direct thermal Diels-Alder reaction between the esters of these two acids does not proceed, highlighting the enabling role of the chiral tether. researchgate.net

Another strategy employs chiral auxiliaries derived from readily available natural products like levoglucosenone. The acrylate (B77674) derived from a levoglucosenone-based chiral auxiliary undergoes Diels-Alder reactions with cyclopentadiene, showing satisfactory diastereomeric excess. conicet.gov.ar The stereoselectivity of this reaction can be influenced by the choice of Lewis acid catalyst, with some acids leading to a reversal of stereoselectivity. conicet.gov.ar

The use of chiral N-acyloxazolidinones as auxiliaries has also been effective in asymmetric Diels-Alder reactions. These auxiliaries can chelate with Lewis acids, leading to a highly ordered transition state and excellent stereocontrol. harvard.edu

Table 1: Examples of Substrate-Controlled Asymmetric Diels-Alder Reactions

| Diene/Dienophile System | Chiral Auxiliary/Catalyst | Key Feature |

|---|---|---|

| Hexa-3,5-dienoic acid and cinnamic acid | D-chiro-inositol derivative | Enables otherwise unreactive cycloaddition |

| Acrylate and cyclopentadiene | Levoglucosenone-derived auxiliary | Lewis acid-dependent stereoselectivity |

The ionic, or Gassman-type, Diels-Alder reaction provides an alternative to the conventional thermal reaction, often proceeding under milder conditions and with different stereochemical outcomes. In this variant, a cationic dienophile reacts with the diene.

The trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS) ethers of hexa-3,5-dien-1-ol (B11719539) can undergo ionic Diels-Alder reactions with enones like cyclohexenones and methyl vinyl ketone. rsc.org These reactions are typically catalyzed by a small amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and lead to the formation of trans-fused octalin systems. rsc.org The stereochemistry of the resulting adducts has been confirmed by X-ray crystallography, providing structural evidence for the reaction mechanism. rsc.orgacs.org

The influence of alkyl substitution on the intramolecular ionic Diels-Alder reaction of tetraenes has also been investigated, demonstrating how modifications to the substrate can affect the course of the reaction. acs.org

Substrate-Controlled Asymmetric Diels-Alder Processes

Hetero-Diels-Alder Reactions with Hexa-3,5-dienoic Acid Derivatives

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where either the diene or the dienophile contains a heteroatom. wikipedia.org This reaction is a powerful method for synthesizing heterocyclic compounds.

Derivatives of hexa-3,5-dienoic acid can participate in hetero-Diels-Alder reactions with various heterodienophiles. For example, the reaction of hexa-3,5-dienoic acid derivatives with diethyl thioxomalonate, a dienophile containing sulfur, yields 5,6,6-trisubstituted 5,6-dihydro-2H-thiopyrans. rsc.org These products can be further functionalized, providing access to complex sulfur-containing heterocycles. rsc.org

Nitroso compounds are another class of heterodienophiles that react with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazines. beilstein-journals.org The regioselectivity of the nitroso hetero-Diels-Alder reaction is influenced by steric and electronic factors. For instance, the reaction of hexa-2,4-dien-1-ol (B7820522) with a Boc-protected hydroxylamine, catalyzed by a vanadium complex, demonstrates a regioselective cycloaddition. beilstein-journals.org

Aza-Diels-Alder reactions, where the dienophile is an imine, have been performed on solid supports. nih.gov A dienoic alcohol attached to a Wang resin can undergo a [4+2] cycloaddition with various azadienophiles, leading to the stereoselective formation of hexahydrocinnoline derivatives after cleavage from the resin. nih.gov

Table 2: Examples of Hetero-Diels-Alder Reactions

| Diene | Heterodienophile | Product Class |

|---|---|---|

| Hexa-3,5-dienoic acid derivative | Diethyl thioxomalonate | Dihydrothiopyran |

| Hexa-2,4-dien-1-ol | Boc-protected hydroxylamine | 1,2-Oxazine |

Transition Metal-Catalyzed [4+2] Cycloadditions

Transition metal catalysts can facilitate [4+2] cycloadditions under milder conditions than those required for thermal reactions and can enable reactions that are otherwise difficult to achieve. williams.eduresearchgate.net These catalyzed reactions often proceed through different mechanisms than the concerted pericyclic pathway of the thermal Diels-Alder reaction. williams.edu

While specific examples detailing the transition metal-catalyzed [4+2] cycloaddition of this compound itself are not prevalent in the provided search results, the broader context of metal-catalyzed cycloadditions of dienes is well-established. sioc-journal.cn Metals such as nickel, rhodium, and palladium have been shown to catalyze intramolecular [4+2] cycloadditions of dienynes and other systems. williams.edupku.edu.cn These catalysts can offer advantages in terms of reactivity and selectivity, particularly for substrates that are unreactive or unstable under thermal conditions. williams.edu

The mechanism of these reactions is distinct from the concerted Diels-Alder process and can involve oxidative cyclization to form a metallacyclic intermediate, followed by reductive elimination to give the cycloadduct. This multi-step pathway allows for the cycloaddition of unactivated dienophiles that are poor substrates for the thermal Diels-Alder reaction. williams.edu

Acylation and Nucleophilic Addition Reactions of this compound

This compound, as a reactive acyl chloride, readily participates in acylation reactions. Its reactivity is centered on the electrophilic carbonyl carbon, making it a target for a wide array of nucleophiles. These reactions are fundamental in synthesizing various derivatives, leveraging the dienoyl backbone for further chemical modifications.

Mechanism of Nucleophilic Attack at the Carbonyl Carbon of this compound

The reaction of this compound with nucleophiles proceeds through a well-established nucleophilic acyl substitution mechanism. youtube.comwikipedia.org This process is generally characterized by two principal steps. youtube.com

The mechanism initiates with the attack of a nucleophile (Nuc:) on the electrophilic carbonyl carbon of the acyl chloride. This attack leads to the breaking of the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.comlibretexts.org This intermediate is sp3-hybridized and contains a negatively charged oxygen atom (an alkoxide). youtube.com

In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (carbonyl group). Concurrently, the chloride ion (Cl⁻), being a good leaving group, is expelled. youtube.comwikipedia.org The final product is a new carbonyl compound where the chlorine atom has been substituted by the attacking nucleophile. youtube.com For neutral nucleophiles like amines or alcohols, a final deprotonation step is often required to yield the neutral product. youtube.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon.

Formation of Tetrahedral Intermediate: A short-lived, sp³-hybridized intermediate is formed.

Elimination of Leaving Group: The carbonyl group is reformed with the expulsion of the chloride ion.

Reactions with Aminonucleophiles to Form Hexadienoic Acid Derivatives

Amines, acting as potent nitrogen-based nucleophiles, react readily with this compound to form the corresponding N-substituted hexadienamides. This reaction is a standard method for creating amide bonds. Primary and secondary amines can be used to produce secondary and tertiary amides, respectively.

The reaction follows the general nucleophilic acyl substitution mechanism where the nitrogen atom of the amine attacks the carbonyl carbon. The subsequent elimination of the chloride ion, followed by deprotonation of the nitrogen (typically by another molecule of the amine or a weak base), yields the stable amide product. These hexadienoic acid amide derivatives are valuable intermediates in organic synthesis.

Formation of Unsaturated Diacyl and Alkyl-Acyl Piperazine (B1678402) Derivatives

A significant application of the reactivity of dienoyl chlorides is in the synthesis of complex piperazine derivatives. Research has demonstrated the synthesis of novel unsaturated diacyl and alkyl-acyl piperazine compounds through acylation reactions. researchgate.net In these syntheses, piperazine or its derivatives serve as the dinucleophile.

Symmetrical unsaturated piperazine derivatives can be synthesized from the reaction of piperazine with two equivalents of an acyl chloride, such as (2E,4E)-hexa-2,4-dienoyl chloride. researchgate.netresearchgate.net The reaction leads to the formation of a diacyl piperazine where both nitrogen atoms of the piperazine ring have been acylated. researchgate.net

Furthermore, monosubstituted piperazines, such as methacryloyl piperazine or cinnamyl piperazine, can be reacted with dienoyl chlorides to produce asymmetrical alkyl-acyl or diacyl piperazine derivatives. researchgate.nettubitak.gov.tr These reactions typically result in good to high yields, demonstrating the efficiency of the acylation process. tubitak.gov.tr

Table 1: Synthesis of Unsaturated Piperazine Derivatives via Acylation

| Piperazine Reactant | Acyl Chloride Reactant* | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine | (2E,4E)-Hexa-2,4-dienoyl chloride | Symmetrical Diacyl | 66% | researchgate.net |

| Methacryloyl piperazine | (2E,4E)-Hexa-2,4-dienoyl chloride | Asymmetrical Diacyl | 66% | researchgate.net |

| Allyl piperazine | (2E,4E)-Hexa-2,4-dienoyl chloride | Alkyl-Acyl | 81% | researchgate.net |

| Cinnamyl piperazine | (2E,4E)-Hexa-2,4-dienoyl chloride | Alkyl-Acyl | 81% | researchgate.net |

Note: The cited studies utilized (2E,4E)-hexa-2,4-dienoyl chloride, an isomer of this compound, demonstrating the general reactivity of this class of compounds.

Other Transformations of the Dienoyl System

Beyond the reactions at the acyl chloride group, the conjugated diene system of hexa-3,5-dienoic acid and its derivatives can undergo various transformations, including hydrogenation and cyclization reactions.

Catalytic Hydrogenation of Hexa-3,5-dienoic Acid Derivatives

The catalytic hydrogenation of hexa-3,5-dienoic acid derivatives allows for the selective or complete saturation of the carbon-carbon double bonds. The products of these reactions depend heavily on the catalyst and reaction conditions used. researchgate.net For instance, the hydrogenation of the closely related sorbic acid (2,4-hexadienoic acid) and its esters has been studied extensively to produce valuable compounds like leaf alcohols. researchgate.net

Different catalytic systems exhibit different selectivities:

Heterogeneous Catalysts: Traditional catalysts like Palladium on carbon (Pd/C) can be used for complete hydrogenation to yield hexanoic acid derivatives.

Homogeneous Catalysts: Homogeneous catalysts can offer higher selectivity. For example, the K₃[Co(CN)₅H] catalyst system has been shown to favor the formation of trans-methyl 3-hexenoate during the hydrogenation of methyl sorbate (B1223678) under phase transfer conditions. researchgate.net Other specialized ruthenium complexes are effective for hydrogenating sorbic acid to cis-hex-3-enoic acid. researchgate.net

The ability to control the regioselectivity and stereoselectivity of the hydrogenation is a key area of research, enabling the synthesis of specific isomers of hexenoic acid or hexenol. researchgate.net

Table 2: Products of Catalytic Hydrogenation of Hexadienoic Acid Derivatives

| Starting Material | Catalyst System | Major Product | Reference |

|---|---|---|---|

| Sorbic Acid | [Cp*Ru(η⁴-diene)]X | cis-Hex-3-enoic acid | researchgate.net |

| Methyl Sorbate | K₃[Co(CN)₅H] (Phase Transfer) | trans-Methyl 3-hexenoate | researchgate.net |

Acid-Catalyzed Cyclization Reactions

Under acidic conditions, the dienoyl system of certain hexa-3,5-dienoic acid derivatives can undergo intramolecular cyclization reactions. Lewis acids, such as stannic chloride (SnCl₄), have been shown to catalyze the cyclization of related dienoic acids.

For example, the cyclization of 4,8-dimethylnona-3,7-dienoic acid in the presence of stannic chloride yields a mixture of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)-benzofuranone, which are cyclic lactones. The reaction proceeds with a notable stereoselectivity, favoring the trans isomer. This type of reaction highlights the potential of the diene moiety to participate in complex bond-forming cascades to construct cyclic structures.

Benzannulation Reactions with Dienoyl Precursors

This compound and its derivatives are valuable precursors in benzannulation reactions, a powerful method for the construction of substituted aromatic rings. These reactions typically involve the cycloaddition of the dienoyl system with an alkyne, followed by aromatization. Rhodium-catalyzed systems have proven particularly effective in mediating these transformations, offering high regioselectivity and yields.

Research into the benzannulation of dienoyl precursors has elucidated the general mechanism and optimal conditions for these reactions. For instance, derivatives of hexa-3,5-dienoic acid can undergo regioselective phenol (B47542) synthesis through benzannulation with alkynes. The reaction is typically catalyzed by a Rh(I) complex in a solvent such as toluene (B28343) at elevated temperatures. The mechanistic pathway is understood to involve the insertion of the alkyne into the dienoic acid framework, which is then followed by cyclization and subsequent aromatization to yield heterosubstituted phenols. scispace.com The yields for such reactions are generally good, often falling within the 70–85% range. scispace.com

A detailed examination of rhodium-catalyzed intramolecular benzannulation for the formation of tetracyclic carbazoles provides further insight into the mechanistic steps that can be extrapolated to the reactions of this compound. rsc.org This atom-economical process proceeds under mild conditions and demonstrates a broad substrate scope. rsc.org The catalytic cycle is believed to commence with the coordination of the rhodium catalyst to the dienoyl system, followed by oxidative addition and subsequent migratory insertion of the alkyne. Reductive elimination then leads to the formation of the aromatic ring and regeneration of the active catalyst.

The following table summarizes representative conditions for benzannulation reactions involving dienoyl precursors, which are analogous to the expected reactivity of this compound.

| Reaction | Catalyst | Reagent | Conditions | Product | Yield |

| Benzannulation with alkynes | Rh(I) complex | Alkyne | Toluene, 80°C | Heterosubstituted phenols | 70-85% |

Isomerization and Stereochemical Rearrangements

This compound can undergo isomerization and stereochemical rearrangements, most notably through acid-promoted cycloisomerization pathways. The iso-Nazarov reaction, which involves the cyclization of linearly conjugated dienyl carbonyl compounds, is a pertinent example of such a rearrangement. scispace.com

Investigations into the cycloisomerization of dienoyl acid chlorides have revealed that Lewis acids, such as aluminum chloride (AlCl₃), can effectively promote the isomerization of these substrates at room temperature to furnish 2-cyclopentenone products in good yields. scispace.com This reaction provides a synthetic route to five-membered ring systems from acyclic precursors. The mechanism of the iso-Nazarov reaction is thought to proceed through an initial coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the dienoyl system. This is followed by a 4π-electrocyclization to form a cyclopentenyl cation intermediate, which then undergoes rearrangement and deprotonation to yield the final cyclopentenone product.

The stereochemistry of the starting dienoyl chloride can influence the stereochemical outcome of the cyclization. While specific studies on the stereochemical rearrangements of this compound are not extensively documented, the principles of the iso-Nazarov reaction suggest that the geometry of the double bonds would play a crucial role in determining the stereochemistry of the resulting cyclopentenone. For instance, the cyclization of different geometric isomers of a dienoyl chloride can lead to the formation of distinct stereoisomeric products. scispace.com

The following table outlines a representative example of an iso-Nazarov type cycloisomerization of a dienoyl acid chloride, which serves as a model for the potential reactivity of this compound.

| Reaction | Catalyst/Reagent | Conditions | Product |

| Cycloisomerization of a dienoyl acid chloride | AlCl₃ | Room Temperature | 2-Cyclopentenone derivative |

Applications in Advanced Organic Synthesis

Role in Natural Product Total Synthesis

The conjugated diene system of hexa-3,5-dienoyl chloride is a key structural motif that can be strategically incorporated into synthetic intermediates and later elaborated to form the core frameworks of intricate natural products.

A formal synthesis of the complex indole (B1671886) alkaloid (±)-Reserpine has been achieved by leveraging the intramolecular Diels-Alder (IMDA) reaction of N-3,5-hexadienoyl-derived precursors. acs.orgnih.gov This strategy focuses on the efficient construction of the DE ring system of reserpine (B192253). The key step involves the acylation of an appropriate dienophile precursor with this compound or a related activated derivative to form a triene system, which then undergoes a thermally induced [4+2] cycloaddition.

The research demonstrates that the intramolecular Diels-Alder reaction of N-3,5-hexadienoyl ethyl acrylimidates is an effective method for preparing cis-fused hexahydroisoquinolones, which are crucial intermediates for the reserpine core. acs.orgnih.gov For instance, a substituted N-3,5-hexadienoyl ethyl acrylimidate can undergo cycloaddition to produce a hexahydroisoquinolone, which contains the essential stereochemistry for the DE rings of reserpine. acs.org This cycloadduct is then elaborated through several steps to yield a key intermediate that has been previously converted to reserpine, thus completing a formal synthesis. nih.gov The stereochemical outcome of the cycloaddition is highly controlled, providing a powerful tool for building the complex, stereochemically rich perhydroisoquinoline core of the natural product. acs.org

Table 1: Key IMDA Reaction in the Formal Synthesis of (±)-Reserpine

| Precursor Fragment | Reaction Type | Key Intermediate Scaffold | Reference |

| N-3,5-hexadienoyl ethyl acrylimidate | Intramolecular Diels-Alder (IMDA) | cis-fused Hexahydroisoquinolone | acs.orgnih.gov |

In the total synthesis of the 19-membered macrolide Amphidinolide E, the introduction of the C1-C6 α-chiral, unconjugated dienoate moiety presents a significant challenge. nih.govamanote.com Direct esterification of the hindered C18 hydroxyl group of the macrocyclic precursor with 2-methyl-3,5-hexadienoic acid (derived from the corresponding chloride) proved difficult, often leading to isomerization of the diene to the more stable, fully conjugated system. nih.govorganic-chemistry.org

To overcome this, the Roush group developed an elegant solution involving the protection of the diene system within the hexa-3,5-dienoate fragment. organic-chemistry.orgmarquette.edu The diene was complexed with a tricarbonyliron(0) group, Fe(CO)₃. nih.gov This protection strategy prevents isomerization and allows for a successful, high-yielding esterification using modified Yamaguchi conditions. nih.govorganic-chemistry.org Following the coupling, the iron complex is removed via oxidative decomplexation to regenerate the required 3,5-diene system. nih.gov This newly formed polyene then undergoes a ring-closing metathesis (RCM) reaction to construct the 19-membered macrocycle of Amphidinolide E. nih.govorganic-chemistry.org This approach highlights how temporary modification of the hexa-3,5-dienoyl system is critical for achieving the total synthesis of this complex natural product. marquette.edu

Table 2: Strategic Use of a Hexa-3,5-dienoate Derivative in Amphidinolide E Synthesis

| Step | Reagent/Fragment | Purpose | Outcome | Reference |

| 1. Protection | (2-methyl-3,5-hexadienoic acid)Fe(CO)₃ | Prevent diene isomerization during coupling. | Stable diene-iron complex. | nih.govmarquette.edu |

| 2. Coupling | Protected dienoic acid, hindered alcohol fragment, Yamaguchi conditions | Form the required ester bond. | Ester successfully formed without isomerization. | nih.govorganic-chemistry.org |

| 3. Deprotection | Oxidative decomplexation | Regenerate the diene for cyclization. | Polyene precursor for RCM. | nih.gov |

| 4. Cyclization | Grubbs' catalyst | Form the 19-membered macrocycle. | Amphidinolide E core structure. | nih.govorganic-chemistry.org |

While direct application of this compound in thiathromboxane synthesis is not prominently documented, the synthesis of thiathromboxane analogues relies on strategies that utilize related building blocks and reactions, such as the thio-Diels-Alder reaction. rsc.org Thiathromboxanes are analogues of thromboxanes where a sulfur atom replaces an oxygen in the pyran ring. open.ac.uk Their synthesis often involves the construction of a substituted thiane (B73995) or dihydrothiopyran ring. rsc.orgresearchgate.net

The hetero-Diels-Alder reaction, a variant of the Diels-Alder reaction, is a primary method for forming six-membered heterocycles like dihydrothiopyrans. nih.gov In this reaction, a diene reacts with a heterodienophile, such as a thiocarbonyl compound (C=S). nih.gov The reactivity of dienoyl chlorides is analogous; they can react with sulfur-containing reagents to form sulfur heterocycles. For example, syntheses of thiopyran-2-ones have been achieved through the Lewis acid-catalyzed reaction of sulfur-substituted pentadienoyl chlorides. The general strategy for synthesizing thiathromboxane analogues often involves the conjugate addition of organocopper reagents to a dihydrothiin-4-one precursor, followed by alkylation to build the side chains. rsc.org This demonstrates a modular approach to constructing the core heterocyclic system and installing the necessary functionality.

Contributions to Amphidinolide E and Stereoisomer Synthesis

Construction of Complex Heterocyclic Scaffolds

The reactivity of the diene in this compound is harnessed not only for natural product synthesis but also for the direct construction of versatile heterocyclic frameworks that are valuable in medicinal chemistry and materials science.

As detailed in the context of the reserpine synthesis (Section 4.1.1), the intramolecular Diels-Alder reaction of N-3,5-hexadienoyl ethyl acrylimidates provides a robust and efficient methodology for the synthesis of the perhydroisoquinoline ring system. acs.org Perhydroisoquinolines are important structural motifs found in numerous alkaloids and pharmacologically active compounds.

The process begins with the acylation of an ethyl acrylimidate with this compound, linking the diene and dienophile components. acs.org Upon heating, this acyclic precursor undergoes a [4+2] cycloaddition to form a bicyclic system. masterorganicchemistry.com This reaction predominantly yields the cis-fused hexahydroisoquinolone with high stereoselectivity. acs.org The resulting cycloadduct is a highly functionalized molecule that can be stereoselectively modified further, demonstrating the utility of this reaction for creating complex, nitrogen-containing heterocyclic scaffolds. acs.orguci.edu

Dihydrothiopyrans are six-membered sulfur-containing heterocycles that serve as precursors to thianes and are key components of various biologically active molecules, including the thiathromboxane analogues mentioned previously. tandfonline.com Their synthesis can be achieved through a thio-Diels-Alder reaction, where a conjugated diene reacts with a dienophile containing a C=S double bond (a thiocarbonyl). nih.govru.nl

While specific examples using this compound are not prevalent, the reaction of other dienoyl chlorides or related activated dienes with thiocarbonyl compounds illustrates a viable pathway to dihydrothiopyran derivatives. For example, thio-Diels-Alder reactions of various thioketones with conjugated dienes afford 3,6-dihydro-2H-thiopyrans. researchgate.net Similarly, reactions of dienophiles with C-sulfonyl-dithioformates can yield dihydrothiopyran structures. researchgate.net These reactions showcase the general principle of [4+2] cycloadditions for constructing sulfur heterocycles, a strategy to which the this compound scaffold is conceptually well-suited.

Preparation of Dihydrothiopyrans

Development of Innovative Synthetic Methodologies

The unique electronic and structural features of dienoyl chlorides like this compound make them ideal substrates for exploring novel reaction pathways in organic synthesis. lookchem.com The presence of a reactive acyl chloride directly conjugated with a diene system allows for a range of transformations, including stereoselective additions and cycloadditions.

A significant area of research involves the conjugate addition to activated dienoyl systems. For example, chemists have investigated the 1,6-conjugate addition of organocuprates to N-dienoyl oxazolidinones, which are readily prepared from the corresponding dienoyl chlorides. researchgate.net This methodology allows for the highly stereoselective introduction of substituents at the δ-position of the original dienoyl system, providing access to chiral β-substituted γ-amino acids. researchgate.net Such reactions are sensitive to reaction conditions, including the choice of organometallic reagent and solvent, which can influence the stereochemical outcome. researchgate.net

Another novel application is the use of dienoyl chlorides in the synthesis of complex amides. The reaction of hexa-2,4-dienoyl chloride, an isomer of this compound, with various amines has been used to prepare a library of (2E,4E)-N-substituted-hexa-2,4-dienamides. mdpi.com This demonstrates the utility of dienoyl chlorides as robust acylating agents for creating molecules with potential biological activity, such as insecticides. mdpi.com These explorations into new reactions expand the synthetic chemist's toolkit for building complex molecular architectures from relatively simple starting materials.

Table 2: Example of a Novel Reaction Pathway

| Reaction Type | Substrate | Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Conjugate Addition | N-dienoyl oxazolidinone | Organocuprate | β-substituted γ-amino acid derivative | Asymmetric 1,6-addition | researchgate.net |

| Amidation | Hexa-2,4-dienoyl chloride | Primary/Secondary Amine | N-substituted hexa-2,4-dienamide | Acylation to form bioactive amide analogues | mdpi.com |

The conjugated diene system within this compound makes it a potentially valuable monomer for the synthesis of advanced materials. Dienoyl groups can participate in polymerization reactions to form 1,4-poly(diene) structures. acs.org This reactivity allows for the creation of polymers with unique architectures, such as ladder-like polymers where parallel polymer chains are tethered together. acs.org The acyl chloride functionality offers a reactive handle for further modification or for incorporation into polyesters or polyamides. While specific industrial-scale production of polymers from this compound is not widely documented, related dienoyl chlorides are noted for their potential as precursors to polymers with tailored characteristics. lookchem.com

In the fragrance industry, esters are a critical class of compounds. The carboxylic acid corresponding to this compound, hexa-3,5-dienoic acid, is a known precursor for esters used in this sector. As an acyl chloride, this compound is a highly reactive derivative of this acid, capable of readily forming esters upon reaction with alcohols. This high reactivity makes it an efficient intermediate for the synthesis of fragrant ester compounds, allowing for the creation of specific scent profiles by varying the alcohol component.

Stereochemical Aspects and Control in Hexa 3,5 Dienoyl Chloride Reactions

E/Z Stereoisomerism in Hexa-3,5-dienoic Acid Derivatives

Hexa-3,5-dienoic acid and its derivatives, including the corresponding acyl chloride, possess two double bonds, which can give rise to geometric isomerism. The terms 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) are used to describe the configuration of substituents around a double bond. qmul.ac.uk For a molecule like hexa-3,5-dienoic acid, with double bonds at the 3- and 5-positions, several stereoisomers are possible, such as (3E,5E), (3Z,5E), (3E,5Z), and (3Z,5Z).

The specific geometry of the double bonds in the starting diene significantly influences the stereochemical outcome of subsequent reactions. The IUPAC nomenclature system provides a standardized way to name these isomers, for instance, (2E,4Z)-hexa-2,4-dienoic acid. qmul.ac.uk The presence of different geometric isomers can lead to the formation of different products, making the control of E/Z isomerism a key factor in synthetic strategies.

Table 1: Possible E/Z Isomers of Hexa-3,5-dienoic Acid

| Isomer Name | C3=C4 Configuration | C5=C6 Configuration |

| (3E,5E)-hexa-3,5-dienoic acid | E | E |

| (3Z,5E)-hexa-3,5-dienoic acid | Z | E |

| (3E,5Z)-hexa-3,5-dienoic acid | E | Z |

| (3Z,5Z)-hexa-3,5-dienoic acid | Z | Z |

Diastereoselectivity and Enantioselectivity in Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for forming six-membered rings. wikipedia.org When hexa-3,5-dienoyl chloride acts as the diene component, the reaction's stereochemical outcome is described by diastereoselectivity and enantioselectivity. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity refers to the preferential formation of one enantiomer.

Influence of 1,3-Allylic Strain on Diastereoselectivity

1,3-allylic strain is a type of steric strain that arises from the interaction between substituents on an alkene and an adjacent allylic carbon. wikipedia.org This strain can significantly influence the conformational preferences of the diene, thereby directing the stereochemical course of a reaction. In the context of cycloaddition reactions involving derivatives of hexa-3,5-dienoic acid, the substituents on the diene backbone can create allylic strain that favors a particular conformation for the reaction, leading to high diastereoselectivity. wikipedia.orgscribd.com By controlling the conformation of the diene through allylic strain, chemists can achieve a high degree of control over the relative stereochemistry of the newly formed stereocenters in the cycloadduct. researchgate.net For instance, the presence of a bulky substituent can force the diene into a conformation that minimizes this strain, leading to a selective reaction pathway. wikipedia.org

Control of Endo/Exo Transition States

In the Diels-Alder reaction, the dienophile can approach the diene in two primary orientations, leading to either an endo or an exo transition state. wikipedia.org The endo transition state is often favored due to secondary orbital interactions, a phenomenon known as the Alder endo rule. wikipedia.org However, the ratio of endo to exo products can be influenced by various factors, including temperature, solvent, and the specific structure of the reactants. masterorganicchemistry.comresearchgate.net

At lower temperatures, the reaction is typically under kinetic control, favoring the faster-forming endo product. masterorganicchemistry.com At higher temperatures, the reaction can become reversible, leading to thermodynamic control where the more stable exo product may be favored. masterorganicchemistry.com The ability to control the endo/exo selectivity is crucial for synthesizing the desired diastereomer of the cycloadduct. nih.govnih.gov

Table 2: Factors Influencing Endo/Exo Selectivity in Diels-Alder Reactions

| Factor | Influence on Selectivity |

| Temperature | Lower temperatures favor the kinetically controlled endo product. Higher temperatures can lead to the thermodynamically favored exo product. masterorganicchemistry.com |

| Catalyst | Lewis acid catalysts can enhance the rate and selectivity of the reaction, often favoring the endo product. nih.gov |

| Solvent | The polarity of the solvent can influence the stability of the transition states, thereby affecting the endo/exo ratio. researchgate.net |

| Steric Hindrance | Bulky substituents on the diene or dienophile can disfavor the more sterically congested endo transition state. wikipedia.org |

Stereospecific Inversion Phenomena in Derivatization Reactions

Derivatization reactions of this compound, which involve nucleophilic substitution at the acyl carbon, can proceed with a high degree of stereospecificity. When a chiral nucleophile is used, or if the dienoyl chloride itself contains a stereocenter, the reaction can lead to the formation of a product with a specific stereochemistry.

A common phenomenon in nucleophilic substitution reactions, such as the SN2 reaction, is the inversion of configuration at a stereocenter. libretexts.org This means that if the starting material has a specific stereochemical configuration (e.g., R), the product will have the opposite configuration (S). This inversion occurs because the nucleophile attacks from the side opposite to the leaving group. libretexts.org In the context of derivatizing chiral this compound analogues, a stereospecific inversion would result in a predictable and controlled formation of a single stereoisomer of the product. acs.orgrsc.org Such stereospecific transformations are highly valuable in the synthesis of complex molecules where precise control of stereochemistry is essential. organic-chemistry.orgresearchgate.net

Spectroscopic and Computational Studies of Hexa 3,5 Dienoyl Chloride and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the detailed characterization of reactive molecules like hexa-3,5-dienoyl chloride. These methods provide critical insights into the molecular structure, bonding, and electronic properties, which are essential for understanding its reactivity and for the development of synthetic methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy offer a wealth of information regarding the connectivity of atoms and the stereochemistry of the diene system.

In the context of this compound and its derivatives, ¹H NMR is particularly useful for establishing the stereochemistry of the double bonds. The coupling constants (J-values) between vinylic protons are diagnostic for (E) and (Z) configurations. For instance, a large coupling constant (typically > 10 Hz) between protons on a double bond is indicative of a trans (E) relationship. In the synthesis of precursors to N-3,5-hexadienoyl ethyl acrylimidates, the (Z,E) geometry of a key intermediate, a 3(Z),5(E)-hexadienoic acid ester, was confirmed by a ¹H NMR coupling constant of J(H5-H6) = 12.5 Hz. acs.org Conversely, the corresponding 3(Z),5(Z) isomer exhibited a smaller coupling constant of J(H5-H6) = 7.2 Hz. acs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon and the olefinic carbons are characteristic of the dienoyl chloride moiety. Publicly available spectral data for (2E,4E)-hexa-2,4-dienoyl chloride provides reference chemical shifts for this isomer. nih.govnih.gov

Interactive Table: Representative ¹H NMR Data for Hexa-3,5-dienoic Acid Esters

| Compound/Isomer | Key Protons | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|

| 3(Z),5(E)-hexadienoic acid ester | H5-H6 | 12.5 | acs.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. For this compound, the most prominent absorption band is that of the acid chloride carbonyl (C=O) stretching vibration. This peak is typically found in the region of 1750-1815 cm⁻¹, a higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.

Additionally, the C=C stretching vibrations of the conjugated diene system will appear in the 1600-1650 cm⁻¹ region. The specific positions and intensities of these bands can provide further clues about the conjugation and substitution pattern of the diene. Public databases contain FTIR spectra for (2E,4E)-hexa-2,4-dienoyl chloride, which can serve as a reference for the analysis of related derivatives. nih.govnih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry. While obtaining suitable crystals of the highly reactive this compound itself can be challenging, X-ray analysis of its more stable derivatives is a powerful strategy.

For instance, in studies involving derivatives of dienoyl systems, X-ray crystallography has been crucial in establishing the structural basis of inhibition for certain enzymes. In one such study, the crystal structures of the E. coli RNA polymerase holoenzyme in complex with squaramide inhibitors, which contain a dienoyl moiety, were determined. nih.gov This analysis revealed the precise binding mode and interactions of the inhibitor within the enzyme's active site. nih.gov Such detailed structural information is invaluable for the rational design of more potent and selective inhibitors. nih.gov

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry has become an essential tool for understanding and predicting the behavior of chemical systems. wikipedia.orgmtu.edu By employing quantum mechanical calculations, researchers can model molecular properties, reaction pathways, and transition states, offering insights that complement experimental findings. nih.govopenaccessjournals.com

Prediction of Reactivity and Selectivity in Dienoyl Systems

Computational methods, particularly density functional theory (DFT), are widely used to investigate the reactivity and selectivity of dienoyl systems. These calculations can elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals, which govern the molecule's susceptibility to nucleophilic or electrophilic attack.

For example, computational studies on related dienoyl systems have been used to understand and predict the outcomes of various reactions. vulcanchem.comnih.gov By modeling the frontier molecular orbitals (HOMO and LUMO) of this compound, one can predict its behavior in cycloaddition reactions, such as the Diels-Alder reaction. The energies and coefficients of these orbitals can indicate the preferred regioselectivity and stereoselectivity of the reaction. Computational modeling can also be employed to design novel derivatives with enhanced reactivity or selectivity for specific applications. vulcanchem.com

Modeling of Transition States and Reaction Mechanisms

A significant application of computational chemistry is the modeling of transition states and the elucidation of reaction mechanisms. escholarship.org By calculating the potential energy surface for a reaction, chemists can identify the transition state structures and determine the activation energies for different possible pathways.

In the context of dienoyl chlorides, computational modeling can be used to study the mechanisms of nucleophilic acyl substitution or cycloaddition reactions. For example, in the intramolecular Diels-Alder reaction of N-3,5-hexadienoyl derivatives, transition state modeling using DFT can corroborate experimental results and provide a deeper understanding of the factors controlling the stereochemical outcome. researchgate.net These models can help to explain why a particular diastereomer is formed preferentially by comparing the energies of the competing transition states leading to different products. The analysis of transition state geometries can reveal key interactions, such as steric hindrance or favorable orbital overlap, that dictate the reaction's course.

Interactive Table: Applications of Computational Chemistry to Dienoyl Systems

| Application | Computational Method | Key Insights | References |

|---|---|---|---|

| Prediction of Reactivity | Density Functional Theory (DFT) | Elucidation of electronic structure and frontier molecular orbitals to predict reaction outcomes. | vulcanchem.comnih.gov |

Comparative Studies with Analogous Dienoyl Compounds

Comparison with Hexa-2,4-dienoyl Chloride Reactivity

The reactivity of dienoyl chlorides is significantly influenced by the position of the conjugated diene system relative to the acyl chloride functional group. A comparison between Hexa-3,5-dienoyl chloride and its isomer, Hexa-2,4-dienoyl chloride, highlights these differences.

This compound features a carbonyl group that is electronically isolated from the diene system by a saturated carbon atom. In contrast, Hexa-2,4-dienoyl chloride possesses a fully conjugated system where the diene is directly attached to the carbonyl group. This structural variance leads to distinct reactivity profiles. Acyl chlorides, in general, are highly reactive due to the electron-withdrawing nature of both the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic acyl substitution. libretexts.orgchemguideforcie.co.ukcrunchchemistry.co.uk

In this compound, the primary site of reaction is the electrophilic carbonyl carbon, undergoing typical nucleophilic acyl substitution reactions. The isolated diene can participate in separate reactions, such as intramolecular Diels-Alder cycloadditions when part of a suitable precursor molecule. acs.org

For Hexa-2,4-dienoyl chloride, the extended conjugation affects the electronic distribution across the entire molecule. While it readily undergoes nucleophilic acyl substitution, the conjugated system also presents additional potential reaction sites. For instance, it is widely used in the synthesis of various amides by reacting with primary or secondary amines. mdpi.com However, the conjugation can also lead to undesired side reactions, such as isomerization of the double bonds under certain reaction conditions, for example during esterification. nih.gov

| Feature | This compound | Hexa-2,4-dienoyl chloride |

|---|---|---|

| Structure | Isolated diene and acyl chloride group | Conjugated diene and acyl chloride group |

| Primary Reaction Type | Nucleophilic Acyl Substitution. libretexts.org The diene can react independently (e.g., Diels-Alder). acs.org | Nucleophilic Acyl Substitution. mdpi.com Potential for conjugate addition. |

| Relative Electrophilicity of Carbonyl Carbon | High, typical of a non-conjugated acyl chloride. | High, but modulated by the extended conjugated system. |

| Potential Side Reactions | Fewer side reactions related to the carbonyl group's conjugation. | Isomerization of the C=C double bonds under certain conditions. nih.gov |

| Synthetic Utility Example | Used as a precursor for intramolecular Diels-Alder reactions after conversion to an imidate. acs.org | Synthesis of (2E,4E)-N-substituted-hexa-2,4-dienamides. mdpi.com |

Investigation of Longer-Chain and Substituted Dienoyl Chlorides

The principles of reactivity observed in six-carbon dienoyl chlorides can be extended to more complex analogs, including those with longer chains and various substituents.

Longer-Chain Dienoyl Chlorides: Long-chain dienoyl chlorides, such as Linoleoyl chloride and Octadeca-10,13-dienoyl chloride, are derivatives of naturally occurring fatty acids. smolecule.comcymitquimica.com Their chemical behavior is dominated by the highly reactive acyl chloride group. smolecule.com They readily undergo nucleophilic acyl substitution with a variety of nucleophiles to form esters and amides. smolecule.commdpi.com The long, hydrophobic carbon chain renders them soluble in organic solvents but insoluble in water. cymitquimica.com The presence of multiple double bonds within the chain offers sites for other reactions, such as electrophilic additions, although the acyl chloride group is typically the most reactive site. smolecule.com The synthesis of these compounds generally involves the reaction of the corresponding long-chain carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. smolecule.com

Substituted Dienoyl Chlorides: The introduction of substituents onto the dienoyl chloride backbone can influence its reactivity through steric and electronic effects. An example is (E)-3-methylthis compound. pdx.edu The methyl group at the C3 position can exert a steric effect, potentially hindering the approach of nucleophiles to the nearby double bond, and an electronic effect (hyperconjugation) that can subtly influence the stability of the diene system. The primary mode of reaction remains nucleophilic acyl substitution at the carbonyl carbon, but the rate and outcome of other potential reactions involving the diene could be affected by the substituent.

| Compound Type | Example(s) | Key Reactivity Features | Reference |

|---|---|---|---|

| Longer-Chain | Linoleoyl chloride, Octadeca-10,13-dienoyl chloride | Highly reactive acyl chloride group undergoes nucleophilic acyl substitution. The long chain provides hydrophobicity. Double bonds are secondary reaction sites. | smolecule.comcymitquimica.com |

| Substituted | (E)-3-methylthis compound | Primary reactivity is at the acyl chloride group. Substituents can introduce steric and electronic effects influencing secondary reactions. | pdx.edu |

Reactivity Profiling of Dienoyl Nitriles and Esters

The reactivity of a dienoyl compound is fundamentally dictated by its functional group. Comparing dienoyl chlorides to their corresponding esters and nitriles reveals a significant gradient in reactivity and different reaction pathways. The general order of reactivity for carboxylic acid derivatives is acyl halides > esters > amides. libretexts.orglibretexts.org

Dienoyl Esters: Dienoyl esters are significantly less reactive than their acyl chloride counterparts. libretexts.org This is because the alkoxide (RO-) group of an ester is a poorer leaving group than the chloride ion (Cl-). The conversion from a highly reactive dienoyl chloride to a more stable dienoyl ester is a common and energetically favorable synthetic step. nih.govrsc.org While still susceptible to nucleophilic attack (e.g., hydrolysis to a carboxylic acid or transesterification), these reactions typically require more forcing conditions (such as catalysis or heating) compared to the rapid, often spontaneous, reactions of dienoyl chlorides. libretexts.org

| Dienoyl Derivative | Functional Group | Relative Reactivity | Typical Reactions | Reference |

|---|---|---|---|---|

| Dienoyl Chloride | -COCl | Very High | Nucleophilic acyl substitution with water, alcohols, amines, etc. Often reacts spontaneously. | libretexts.orgcrunchchemistry.co.uk |

| Dienoyl Ester | -COOR | Moderate | Nucleophilic acyl substitution (hydrolysis, transesterification). Requires catalyst or heat. | libretexts.orgrsc.org |

| Dienoyl Nitrile | -C≡N | Low | Nucleophilic addition by strong nucleophiles (e.g., Grignard reagents). Reduction to amines. Hydrolysis under harsh conditions. | libretexts.org |

Future Research Directions and Outlook

Catalyst Development for Enhanced Selectivity and Efficiency

The reactivity of acyl chlorides like hexa-3,5-dienoyl chloride presents a challenge in achieving high selectivity, especially when other reactive functional groups are present. tandfonline.com Future research is focused on developing advanced catalytic systems to control the outcomes of reactions involving this dienoyl chloride.

Homogeneous catalysts, which are in the same phase as the reactants, offer a promising avenue. lumenlearning.com These catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. lumenlearning.com For instance, in the synthesis of carbonyl chlorides from carboxylic acids using agents like thionyl chloride or phosgene, catalysts such as N,N-disubstituted formamides are often employed to enhance the reaction rate. google.comgoogle.com

Researchers are also exploring the use of nanocatalysts. For example, a PdCl2(PPh3)2 nanocatalyst has demonstrated high efficiency, non-toxicity, and stability in various reaction conditions, making it a reusable and environmentally compatible option for related chemical transformations. jsynthchem.com The development of such catalysts for reactions with this compound could significantly improve yield and purity by minimizing unwanted side reactions. tandfonline.com

Furthermore, the choice of catalyst can influence the stereochemistry of the products. For example, ruthenium-catalyzed olefin cross-metathesis has been used to create terminal 1,3-dienes with stereoselective formation of the E-isomer. rsc.org Applying similar selective catalysts to reactions involving this compound could allow for precise control over the geometry of the resulting molecules.

Novel Reaction Discovery for Dienoyl Chlorides

The unique structure of dienoyl chlorides, including this compound, makes them valuable building blocks for synthesizing a wide range of organic compounds. lookchem.com Ongoing research aims to discover new reactions that leverage the reactivity of the dienoyl chloride functional group to create complex and valuable molecules. lookchem.com

One area of exploration is the use of dienoyl chlorides in cycloaddition reactions. For instance, the intramolecular Diels-Alder cycloaddition of N-dienoyl acrylimidates has been shown to be an efficient method for synthesizing complex heterocyclic structures like hexahydroisoquinolones. acs.org Similarly, photosensitized [2+2] cycloaddition of allene-tethered indole (B1671886) derivatives, which could be synthesized from related dienoyl chlorides, yields cyclobutane-fused indolines with high stereoselectivity. researchgate.net

Another avenue of research involves the coupling of dienoyl chlorides with other molecules to form new carbon-carbon and carbon-heteroatom bonds. For example, a mechanochemical solvent-free acyl Suzuki-Miyaura cross-coupling has been developed for the chemoselective synthesis of ketones from acyl chlorides and boronic acids. organic-chemistry.org Adapting such methods for this compound could open up new pathways to complex ketones. Research into the reactions of triruthenium carbonyl clusters with alkynes has led to the synthesis of novel dienoyl derivatives through the unusual coupling of diphenylacetylene, carbon monoxide, and an ethenyl ligand. nih.gov

The development of one-pot reactions involving dienoyl precursors is also a key area of interest. A one-pot Curtius rearrangement of dienyl carboxylic acids, the precursors to dienoyl chlorides, followed by a 6π-electrocyclization process has been developed to form substituted 2-pyridone products. acs.org Applying this strategy directly to this compound could streamline the synthesis of pyridone derivatives.

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly influencing the synthesis and use of chemicals like this compound. organic-chemistry.org The goal is to develop processes that are not only economically viable but also environmentally friendly. rsc.org

A major focus of green chemistry is the replacement of hazardous reagents and solvents. The conventional synthesis of acyl chlorides often involves reagents like thionyl chloride or phosphorus pentachloride, which produce harmful byproducts such as sulfur dioxide and hydrogen chloride. rsc.orgresearchgate.net Research is underway to find greener alternatives. For example, using biocatalysts, such as enzymes, can avoid corrosive chemicals and toxic off-gases. rsc.org

The use of environmentally benign solvents is another key principle of green chemistry. organic-chemistry.org Water is considered the most preferred green solvent. tandfonline.com Reactions conducted in aqueous media can minimize the need for protection-deprotection steps common in organic synthesis. tandfonline.com Microwave-assisted synthesis is another green technique being explored, as it can accelerate reactions and reduce the need for traditional solvents. researchgate.net For instance, the synthesis of 3,5-dinitrobenzoates from alcohols and 3,5-dinitrobenzoic acid can be achieved under microwave irradiation without the need to first convert the acid to its chloride form. researchgate.net

Atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is also a critical consideration. organic-chemistry.org Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and often recycled, leading to less waste. organic-chemistry.org The development of recyclable catalysts, such as the aforementioned PdCl2(PPh3)2 nanocatalyst, aligns with this principle. jsynthchem.com

Future research will likely focus on integrating these green chemistry principles into the entire lifecycle of this compound, from its synthesis to its use in subsequent reactions, to create more sustainable chemical manufacturing processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Hexa-3,5-dienoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂). Evidence from analogous acyl chloride syntheses (e.g., 3,5-dimethylphenoxyacetic acid chloride) suggests refluxing the acid with excess SOCl₂ in an anhydrous solvent like benzene or acetonitrile for 2 hours, followed by vacuum distillation to isolate the product . Optimization involves controlling stoichiometry (e.g., 3:1 SOCl₂-to-acid ratio) and monitoring reaction completion via thin-layer chromatography (TLC). Purification may require column chromatography with solvents like dichloromethane/methanol mixtures .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

- Methodological Answer :

- ¹H-NMR : The conjugated diene system (3,5-diene) should exhibit distinct coupling patterns (e.g., doublets of doublets) between δ 5.5–6.5 ppm. The acyl chloride proton is typically absent due to exchange broadening, but adjacent methyl/methylene groups may appear as multiplet signals .

- IR : A strong C=O stretch near 1800 cm⁻¹ and C-Cl absorption around 600–800 cm⁻¹ confirm the acyl chloride functional group. Conjugated double bonds show C=C stretches near 1650 cm⁻¹ .

- Reference spectral databases like NIST Chemistry WebBook provide comparative data for validation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water contact to prevent violent hydrolysis .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods (QSPR, DFT) predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electron density of the dienophile, predicting regioselectivity and activation energy for cycloadditions .

- Quantitative Structure-Property Relationship (QSPR) : Correlate molecular descriptors (e.g., LUMO energy, electrophilicity index) with experimental reaction rates. Tools like CC-DPS enable multi-parameter profiling, including steric and electronic effects .

Q. How should researchers resolve contradictions in spectral data during structural validation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., NMR chemical shift calculators like ACD/Labs) and authoritative databases (e.g., NIST) .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals. For example, deuterating the acyl chloride group simplifies ¹H-NMR interpretation of adjacent protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy to rule out impurities .

Q. What experimental design principles ensure reproducibility in kinetic studies of this compound hydrolysis?

- Methodological Answer :

- Control Variables : Maintain constant temperature (±0.1°C), solvent polarity (e.g., water/dioxane mixtures), and ionic strength (buffer solutions).

- Real-Time Monitoring : Use UV-Vis spectroscopy to track absorbance changes at λ ~250 nm (C=O bond cleavage) .

- Statistical Replication : Perform triplicate trials with blank corrections. Apply t-tests to assess significance of rate differences under varying pH or catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products